Fraxinol
Overview
Description
Mechanism of Action
Target of Action
Fraxinol, a natural coumarin isolated from Lobelia chinensis , primarily targets the Cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of organic substances and the biosynthesis of important molecules within the body.
Mode of Action
This compound interacts with its targets, the Cytochrome P450 enzymes, and inhibits their activity . This interaction and the resulting changes lead to the stimulation of melanogenesis, the process of melanin production .
Biochemical Pathways
This compound affects the melanogenesis pathway . It enhances the mRNA expression of melanogenic enzymes such as tyrosinase, tyrosinase-related protein-1, and tyrosinase-related protein-2 . Additionally, this compound increases the expression of microphthalmia-associated transcription factor (MITF) at both mRNA and protein levels . MITF is a critical transcription factor in melanogenesis, regulating the expression of key enzymes involved in the production of melanin.
Pharmacokinetics
It is known that this compound is a metabolite produced by the metabolism of 5, 7-dimethoxy-2h-chromen-2-one via enzymes such as cyp1a2, cyp2a6, cyp2b6, cyp2c9, cyp2c19, and cyp2e1 .
Result of Action
The primary result of this compound’s action is the stimulation of melanogenesis . Treatment of B16-F10 cells with this compound increases the melanin content and tyrosinase activity in a concentration-dependent manner without causing cytotoxicity . This suggests that this compound enhances melanogenesis via a protein kinase A-mediated mechanism .
Biochemical Analysis
Biochemical Properties
Fraxinol plays a crucial role in biochemical reactions, particularly in the process of melanogenesis. It interacts with several key enzymes and proteins, including tyrosinase, tyrosinase-related protein-1, and tyrosinase-related protein-2. These interactions enhance the activity of these enzymes, leading to increased melanin production. This compound also interacts with the microphthalmia-associated transcription factor, which is essential for the regulation of melanogenic enzymes .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in melanocytes. It enhances melanin content and tyrosinase activity in a concentration-dependent manner without causing cytotoxicity. This compound also upregulates the expression of melanogenic enzymes at both mRNA and protein levels. Additionally, it affects cell signaling pathways, such as the cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB) pathway, which is crucial for melanogenesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and activating specific biomolecules. It enhances the phosphorylation of CREB, which in turn upregulates the expression of the microphthalmia-associated transcription factor. This transcription factor then increases the expression of melanogenic enzymes, leading to enhanced melanin production. This compound’s mechanism of action involves a protein kinase A-mediated pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to maintain its stability and effectiveness in stimulating melanogenesis over extended periods. Long-term studies have indicated that this compound does not cause cytotoxicity and continues to enhance melanin production without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively stimulates melanogenesis without causing adverse effects. At higher doses, there may be threshold effects, and the potential for toxicity increases. It is essential to determine the optimal dosage to maximize the therapeutic benefits of this compound while minimizing any toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to melanogenesis. It interacts with enzymes such as tyrosinase and tyrosinase-related proteins, which are crucial for melanin synthesis. This compound’s effects on metabolic flux and metabolite levels are significant, as it enhances the overall production of melanin in melanocytes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to melanocytes, where it exerts its effects on melanin production. The transport and distribution of this compound are essential for its effectiveness in stimulating melanogenesis .
Subcellular Localization
This compound’s subcellular localization is primarily within melanocytes, where it targets specific compartments involved in melanin synthesis. It may undergo post-translational modifications that direct it to these compartments, ensuring its activity and function in enhancing melanogenesis. The precise localization of this compound within cells is crucial for its role in stimulating melanin production .
Preparation Methods
Fraxinol can be synthesized through several routes. One method involves the biosynthesis of fraxetin, a related coumarin, using engineered Escherichia coli. This process includes the hydroxylation of scopoletin by scopoletin 8-hydroxylase . Another approach involves the chemical synthesis from benzaldehyde derivatives, which are commonly used as precursors . Industrial production methods often utilize plant extraction techniques, where this compound is isolated from species such as Fraxinus rhynchophylla .
Chemical Reactions Analysis
Fraxinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: It can be reduced under specific conditions to yield other hydroxycoumarin derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Scientific Research Applications
Fraxinol has a wide range of scientific research applications:
Comparison with Similar Compounds
Fraxinol is similar to other hydroxycoumarins such as isofraxidin (7-hydroxy-6,8-dimethoxycoumarin). Both compounds share similar biological activities, including antioxidant and melanogenesis-stimulating properties . this compound is unique in its specific molecular structure and its potent effect on melanogenesis via the CREB/MITF signaling pathway . Other similar compounds include esculetin and scopoletin, which are also derived from hydroxycinnamic acids and share similar biosynthetic pathways .
Properties
IUPAC Name |
6-hydroxy-5,7-dimethoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-14-8-5-7-6(3-4-9(12)16-7)11(15-2)10(8)13/h3-5,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPNOAHYDPHKFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C=CC(=O)OC2=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197558 | |
Record name | Fraxinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486-28-2 | |
Record name | Fraxinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fraxinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fraxinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FRAXINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U330651DTI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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